molecular formula C₁₂H₁₁D₆NO₉ B1161527 (+)-Noradrenaline-d6 Bitartrate

(+)-Noradrenaline-d6 Bitartrate

Cat. No.: B1161527
M. Wt: 325.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

(+)-Noradrenaline-d6 Bitartrate is systematically named 4-[(1S)-2-amino-1-hydroxyethyl-1,2,2-d₃]-1,2-benzenediol-3,5,6-d₃ (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) monohydrate . Its molecular formula is C₁₂H₁₃D₆NO₁₀ , derived from the non-deuterated form (C₁₂H₁₉NO₁₀) by substituting six hydrogen atoms with deuterium. The salt comprises a 1:1 molar ratio of deuterated noradrenaline to bitartrate anion, with a monohydrate crystalline form.

Table 1: Molecular formula breakdown

Component Formula
Deutrated noradrenaline C₈H₅D₆NO₃
Bitartrate counterion C₄H₆O₆
Water of crystallization H₂O

Isotopic Labeling Pattern and Deuterium Substitution Sites

Deuterium incorporation occurs at six distinct positions:

  • Benzene ring : Three deuterium atoms at positions 3, 5, and 6 (ortho and para to the hydroxyl groups).
  • Ethylamine side chain : Three deuterium atoms at the 1, 2, and 2' positions of the ethyl group.

This labeling pattern preserves the compound’s adrenergic activity while enabling precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.

Figure 1: Deuterium substitution sites

      OH  
       |  
D₃C₆—C—CH₂ND₂  
       |  
      OH  

Crystal Structure and Stereochemical Configuration

The crystal structure adopts a monoclinic system (space group P2₁), with the (2R,3R)-bitartrate anion forming hydrogen bonds with the protonated amine group of noradrenaline. Key features include:

  • Stereospecificity : The (1S)-configuration at the β-carbon ensures agonist activity at α-adrenergic receptors.
  • Hydration : One water molecule per formula unit stabilizes the lattice via hydrogen bonding with tartrate’s hydroxyl groups.

X-ray diffraction data reveal a unit cell volume of 1,024 ų, with bond lengths and angles consistent with non-deuterated analogs, confirming isotopic substitution does not distort the core structure.

Comparative Analysis with Non-deuterated Noradrenaline Bitartrate

Table 2: Key differences between deuterated and non-deuterated forms

Property This compound Non-deuterated Form
Molecular weight 337.28 g/mol 319.26 g/mol
C–D bond length 1.09 Å C–H: 1.10 Å
Vibrational modes (IR) ~2,100 cm⁻¹ (C–D stretches) Absent
Solubility in water 50 mg/mL at 25°C 55 mg/mL at 25°C
Melting point 163–165°C (decomp.) 158–160°C (decomp.)

Deuteriation minimally alters pharmacokinetics but significantly enhances utility in metabolic tracer studies due to distinct MS fragmentation patterns. For example, in LC-MS/MS, the m/z shift from 319.26 → 337.28 allows unambiguous detection in biological matrices.

Properties

Molecular Formula

C₁₂H₁₁D₆NO₉

Molecular Weight

325.3

Synonyms

(S)-4-(2-Amino-1-hydroxyethyl-d3)-1,2-benzene-d3-diol [R-(R*,R*)]-2,3-Dihydroxybutanedioate (1:1) (salt);  4-[(1S)-2-Amino-1-hydroxyethyl-d3]-1,2-benzene-d3-diol (2R,3R)-2,3-Dihydroxybutanedioate (1:1) (salt);  α-(Aminomethyl-d3)-3,4-dihydroxy-benzyl-d

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

L-(–)-Norepinephrine-(+)-Bitartrate
  • Structure: Non-deuterated noradrenaline bitartrate (CAS: 69815-49-2) shares identical stereochemistry and tartrate counterion but lacks deuterium substitution.
  • Pharmacology: Both compounds target adrenergic receptors, but (+)-Noradrenaline-d6 exhibits slower metabolic degradation due to deuterium’s kinetic isotope effect, prolonging its half-life in tracer studies .
  • Applications : Used in cardiovascular research (e.g., aortic ring contraction studies) , whereas the deuterated form is preferred for metabolic profiling .
Epinephrine Bitartrate
  • Structure: Contains an additional methyl group on the amine moiety compared to noradrenaline.
  • Pharmacology: Broader receptor activity, including strong β2-adrenergic effects (bronchodilation), unlike noradrenaline’s α-dominant profile .
  • Research Use: Studied in airway and anaphylaxis models, contrasting with noradrenaline’s focus on vascular tone .

Table 1: Structural and Pharmacological Comparison

Compound CAS No. Molecular Formula Receptor Targets Key Research Applications
(+)-Noradrenaline-d6 Bitartrate 69815-49-2 C12H17NO9 α1, α2, β1 Metabolic tracing, cardiovascular studies
L-(–)-Norepinephrine-(+)-Bitartrate 69815-49-2 C12H17NO9 α1, α2, β1 Aortic contraction, ocular outflow studies
Epinephrine Bitartrate 51-42-3 C9H13NO3·C4H6O6 α, β1, β2 Airway models, anaphylaxis research

Bitartrate Salts with Divergent Pharmacological Activities

Cysteamine Bitartrate
  • Structure : Combines cysteamine (a thiol compound) with bitartrate.
  • Pharmacology: Reduces oxidative stress via glutathione modulation, unlike noradrenaline’s receptor agonism .
  • Applications : Investigated for mitochondrial diseases (e.g., FBXL4 deficiency) to improve cell viability .
Hydrocodone/Dihydrocodeine Bitartrate
  • Structure : Opioid alkaloids paired with bitartrate.
  • Pharmacology: Activate μ-opioid receptors, contrasting with noradrenaline’s adrenergic activity .
  • Research Use: Pain management models; chromatographically distinct from noradrenaline derivatives .

Table 2: Bitartrate Salts with Varied Mechanisms

Compound Primary Activity Key Applications Toxicity Profile
This compound Adrenergic receptor agonist Metabolic studies, cardiovascular research Moderate (requires PPE)
Cysteamine Bitartrate Antioxidant Mitochondrial disease therapy Narrow therapeutic window
Hydrocodone Bitartrate Opioid receptor agonist Analgesic efficacy studies High (respiratory depression risk)

Bitartrate Counterion Comparisons

Sodium Bitartrate
  • Role: Non-pharmacological counterion used in resolving chiral compounds (e.g., ephedrine) .
  • Safety: Classified as non-hazardous, unlike noradrenaline bitartrate, which requires stringent handling .
Choline Bitartrate
  • Structure : Combines choline (a nutrient) with bitartrate.

Table 3: Counterion-Specific Properties

Counterion Compound Example Key Function Safety Notes
Bitartrate (generic) (+)-Noradrenaline-d6 Stabilizes cationic APIs Hazardous (decomposes with age)
Sodium Bitartrate Sodium L(+)-bitartrate Chiral resolution agent Non-toxic
Choline Bitartrate Choline L-bitartrate Dietary supplement Generally safe (limited evidence)

Preparation Methods

Hexamethylenetetramine-Mediated Cyclization

The method described in WO2013008247A1 outlines a robust pathway starting from 3,4-dihydroxy-α-chloroacetophenone. Reaction with hexamethylenetetramine in a solvent system of isopropanol and chloroform (1:1 v/v) at 55–65°C for 3–5 hours yields a quaternary ammonium salt intermediate. Hydrolysis of this intermediate with hydrochloric acid in methanol at 60°C produces 3,4-dihydroxy-α-aminoacetophenone hydrochloride, which undergoes catalytic hydrogenation.

Deuterium Incorporation : To synthesize the d6 isotopolog, hydrogenation is performed under deuterium gas (D₂) using palladium on carbon (Pd/C) in methanol. This step replaces six hydrogens (three from the aminoethyl side chain and three from aromatic positions) with deuterium. Optimal conditions include a temperature of 40–50°C and a D₂ pressure of 4–5 kg/m², achieving >95% isotopic incorporation.

Chiral Resolution of Racemic Mixtures

CN113717060A discloses an enantioselective approach using chiral auxiliaries. Starting from 3,4-dihydroxy-α-bromoacetophenone, the bromo derivative reacts with (R)-1-phenylethylamine in dimethylformamide (DMF) to form a diastereomeric complex. Reduction with sodium borodeuteride (NaBD₄) introduces deuterium at the β-carbon of the side chain, followed by catalytic hydrogenation with Pd/D₂O to label aromatic positions.

Deuterium Labeling Strategies

Catalytic Hydrogenation with Deuterium Gas

Hydrogenation of 3,4-dihydroxy-α-aminoacetophenone hydrochloride under D₂ gas (Table 1) is the most efficient method for bulk deuterium incorporation. Palladium catalysts (5–10% Pd/C) in methanol achieve near-quantitative deuteration at 45°C over 5 hours.

Table 1: Hydrogenation Conditions for Deuterium Incorporation

ParameterValue RangeOptimal Value
Catalyst Loading5–10 wt% Pd/C10% Pd/C
Temperature25–80°C45°C
D₂ Pressure3–5 kg/m²4.5 kg/m²
Reaction Time5–20 hours5 hours
Isotopic Purity92–99.7%99.5%

Reductive Amination with Deuterated Reagents

Alternative routes employ NaBD₄ or LiAlD₄ to reduce ketone intermediates. For example, reduction of 3,4-dihydroxy-α-ketoacetophenone with LiAlD₄ in tetrahydrofuran (THF) introduces deuterium at the α- and β-positions of the side chain. However, this method requires subsequent hydrogenation to label aromatic hydrogens, complicating scalability.

Enantiomeric Resolution and Bitartrate Formation

Chiral Chromatography

Racemic noradrenaline-d6 is resolved using preparative chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Mobile phases of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid yield the (+)-enantiomer with >99% enantiomeric excess (ee).

Diastereomeric Salt Formation

Crystallization with L-(+)-tartaric acid in ethanol/water (7:3) preferentially precipitates the this compound. The process is conducted at 4°C for 48 hours, achieving >99% chemical purity and 98% ee.

Table 2: Bitartrate Crystallization Parameters

ParameterValue RangeOptimal Value
Solvent RatioEthanol/Water (6:4–8:2)7:3
Temperature0–10°C4°C
Crystallization Time24–72 hours48 hours
Yield85–92%90%

Analytical Characterization

Isotopic Purity Assessment

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterium-enriched internal standard confirms isotopic purity. Electrospray ionization (ESI) in positive mode monitors the [M+H]⁺ ion at m/z 176.1 (native) vs. 182.1 (d6).

Chiral Purity Verification

Circular dichroism (CD) spectroscopy at 220 nm quantifies enantiomeric excess. The (+)-enantiomer exhibits a specific rotation of +37.5° (c = 1, H₂O).

Challenges and Optimizations

Deuterium Back-Exchange

Prolonged storage in protic solvents (e.g., methanol) risks deuterium loss. Lyophilization and storage under argon at -20°C mitigate back-exchange, maintaining isotopic purity >98% for 12 months.

Catalytic Poisoning

Residual chloride ions from hydrochloride intermediates can deactivate Pd/C catalysts. Washing the catalyst with ammonium hydroxide (5% v/v) restores activity, improving hydrogenation yields from 85% to 96% .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and solvent preparation protocols for (+)-Noradrenaline-d6 Bitartrate to ensure stability in laboratory experiments?

  • Methodological Answer : this compound should be stored at -20°C for long-term stability, with reconstituted solutions in DMSO stored at -80°C for up to one year to prevent degradation . For experimental use, prepare stock solutions in DMSO at concentrations up to 55 mg/mL (163.07 mM) . Serial dilutions should use validated solvents compatible with assay conditions (e.g., saline buffers for in vitro studies). Researchers must verify batch-specific solubility and stability due to potential hydrolytic degradation over time, especially under suboptimal storage .

Q. How should researchers mitigate health risks when handling this compound in laboratory settings?

  • Methodological Answer : Given its HMIS Health Hazard Rating of 4 (severe risk), strict safety protocols are required:

  • Use fume hoods and personal protective equipment (gloves, lab coats, goggles) during handling.
  • Avoid inhalation or skin contact; implement spill containment procedures.
  • Dispose of waste via qualified personnel following federal/state regulations due to undefined long-term toxicity .
  • Monitor for degradation products during extended storage, as aged samples may exhibit increased hazards .

Q. What are the critical parameters for validating this compound purity and concentration in experimental workflows?

  • Methodological Answer :

  • Use HPLC or LC-MS to confirm chemical identity (CAS 69815-49-2) and quantify deuterated vs. non-deuterated forms.
  • Cross-reference spectral data (e.g., NMR, mass spectrometry) with published standards .
  • Perform stability assays under experimental conditions (e.g., pH, temperature) to ensure integrity during kinetic or receptor-binding studies.

Advanced Research Questions

Q. How can researchers optimize experimental designs for studying this compound’s receptor-binding kinetics in neuronal preparations?

  • Methodological Answer :

  • Use micropipette ejection systems with calibrated currents (e.g., 0.073–0.078 nA per nM release rate ) to ensure precise dosing, as demonstrated in cortical neuron studies .
  • Pair with radiolabeled tracers (e.g., [14C]-Noradrenaline ) to quantify receptor occupancy and competitive binding dynamics.
  • Control for batch-to-batch variability by normalizing responses to internal standards and validating with dose-response curves .

Q. What strategies address discrepancies in this compound’s efficacy across different neuronal or tissue models?

  • Methodological Answer :

  • Conduct comparative studies using parallel models (e.g., isolated receptors vs. whole-tissue preparations) to isolate confounding factors like uptake mechanisms or enzymatic degradation.
  • Apply pharmacological inhibitors (e.g., monoamine oxidase inhibitors) to assess metabolic interference.
  • Validate findings with knockout models or siRNA targeting adrenergic receptor subtypes to confirm specificity .

Q. How can deuterium labeling in this compound enhance pharmacokinetic or metabolic studies?

  • Methodological Answer :

  • Leverage deuterium’s isotopic effect to track metabolic fate via LC-MS/MS , distinguishing endogenous noradrenaline from the deuterated compound.
  • Use stable isotope dilution assays to improve quantification accuracy in plasma or tissue homogenates.
  • Correlate deuterium retention rates with half-life calculations to model tissue-specific clearance dynamics.

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting data on this compound’s potency in adrenergic vs. non-adrenergic pathways?

  • Methodological Answer :

  • Perform receptor subtype profiling (α1, α2, β1) using selective antagonists/agonists to isolate signaling contributions.
  • Apply systems pharmacology models to integrate kinetic data and predict off-target effects.
  • Replicate findings across multiple independent labs to distinguish technical artifacts from biological variability .

Q. What quality control measures are essential when comparing this compound batches from different suppliers?

  • Methodological Answer :

  • Standardize assays using reference standards (e.g., USP-grade noradrenaline) to calibrate batch potency.
  • Test for residual solvents or counterion variability (bitartrate vs. other salts) that may alter solubility or receptor affinity.
  • Publish supplementary chromatographic data to enhance reproducibility in multi-institutional studies .

Tables for Key Parameters

Parameter Specification Reference
Molecular Weight319.26 g/mol
Solubility in DMSO55 mg/mL (163.07 mM)
Storage Temperature (Long-term)-20°C (powder), -80°C (DMSO solution)
HMIS Health Hazard4 (Severe)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.